molecular formula C16H13NO2 B12853399 Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate

Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12853399
M. Wt: 251.28 g/mol
InChI Key: GAYQMTLMNCHELZ-UHFFFAOYSA-N
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Description

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, featuring a cyanomethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate typically involves the reaction of 4-bromomethylbenzonitrile with methyl 4-bromobenzoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or tetrahydrofuran . The reaction proceeds under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar process, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl structure provides rigidity and stability. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the cyanomethyl and carboxylate ester groups on the biphenyl scaffold.

Biological Activity

Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and possible therapeutic applications based on the latest research findings.

Chemical Structure and Properties

This compound features a biphenyl backbone with a cyanomethyl group and a carboxylate moiety. The presence of the cyanomethyl group enhances its reactivity, allowing it to interact with various biological targets. The chemical formula is C16H15NC_{16}H_{15}N with a molecular weight of approximately 249.30 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyanomethyl group serves as a reactive site that can modulate enzyme or receptor activity, potentially influencing various biochemical pathways. Research has indicated that this compound may act as an inhibitor or modulator in several signaling cascades relevant to disease processes.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of key signaling pathways.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines demonstrated significant cytotoxic effects, with IC50 values ranging from 5 to 15 µM depending on the cell type. These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
  • Anti-inflammatory Studies : A study investigating the compound's effect on macrophage activation revealed a reduction in nitric oxide production and pro-inflammatory cytokine release (e.g., TNF-α and IL-6), indicating its potential as an anti-inflammatory agent.
  • Enzyme Interaction Analysis : Molecular docking studies have suggested that this compound can effectively bind to active sites of target enzymes, providing insights into its mechanism of action at the molecular level.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with commercially available biphenyl derivatives.
  • Reagents Used : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Yield and Purity : The synthetic route allows for high yield and purity levels through careful optimization of reaction conditions.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine release in macrophages
Enzyme inhibitionModulates enzyme activity affecting metabolism

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 3-[4-(cyanomethyl)phenyl]benzoate

InChI

InChI=1S/C16H13NO2/c1-19-16(18)15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-17/h2-8,11H,9H2,1H3

InChI Key

GAYQMTLMNCHELZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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